molecular formula C11H11ClF2O B8031648 1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene

1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene

Cat. No.: B8031648
M. Wt: 232.65 g/mol
InChI Key: POVDYZDSIAORIZ-UHFFFAOYSA-N
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Description

1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene is an organic compound with the chemical formula C11H11ClF2O. This compound is a chlorinated aromatic compound that features a benzene ring substituted with chlorine, cyclopentyloxy, and two fluorine atoms. It is commonly used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene typically involves the reaction of 1-chloro-2,4-difluorobenzene with cyclopentanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group of cyclopentanol with the chlorine atom on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other electrophiles.

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and catalysts such as AlCl3 or FeBr3.

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiols (RSH) are used under basic conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include brominated or chlorinated derivatives of the original compound.

    Nucleophilic Substitution: Products include amine or thiol-substituted derivatives.

Scientific Research Applications

1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene is used in various scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The compound can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function . The pathways involved depend on the specific reactions and targets within the biological or chemical system.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,4-difluorobenzene: Lacks the cyclopentyloxy group, making it less complex.

    1-Chloro-3,3,3-trifluoropropene: Contains a trifluoropropene group instead of cyclopentyloxy, leading to different reactivity and applications.

Uniqueness

1-Chloro-3-(cyclopentyloxy)-2,4-difluorobenzene is unique due to the presence of both cyclopentyloxy and difluorobenzene groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific research and industrial applications where such properties are desired.

Properties

IUPAC Name

1-chloro-3-cyclopentyloxy-2,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF2O/c12-8-5-6-9(13)11(10(8)14)15-7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVDYZDSIAORIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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